Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18303622
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate -](/images/structure/VC18303622.png)
Specification
Molecular Formula | C11H12N2O3 |
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Molecular Weight | 220.22 g/mol |
IUPAC Name | ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3 |
Standard InChI Key | OADDZKSYZVZOGI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C2N1C=CC=C2OC |
Introduction
Structural and Chemical Properties
The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring, creating a bicyclic system with distinct electronic and steric properties. In ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate, the methoxy (-OCH₃) group at position 8 and the ethyl ester (-COOCH₂CH₃) at position 3 introduce polar and lipophilic characteristics, respectively. These substituents influence solubility, reactivity, and potential interactions with biological targets.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₁₁H₁₂N₂O₃, yielding a molecular weight of 220.22 g/mol . This aligns with closely related derivatives, such as ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (MW 220.22 g/mol) , where the hydroxyl group is replaced by methoxy.
Solubility and Stability
The ethyl ester group enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, while the methoxy group moderately increases polarity. Stability studies on analogous compounds suggest that derivatives with electron-donating groups (e.g., methoxy) exhibit improved thermal stability compared to unsubstituted variants. Storage recommendations for similar compounds advise protection from moisture and prolonged exposure to light, with optimal stability at room temperature .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized via:
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Formation of the imidazo ring: Reaction of 2-aminopyridine with ethyl bromopyruvate under basic conditions .
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Functionalization: Introduction of substituents via electrophilic aromatic substitution or palladium-catalyzed coupling reactions.
For ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate, a plausible route involves:
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Step 1: Synthesis of 8-methoxyimidazo[1,2-a]pyridine using a methoxy-substituted pyridine precursor.
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Step 2: Esterification at position 3 with ethyl chloroformate in the presence of a base .
Structural Analogues and Comparative Analysis
The methoxy group in ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate likely balances solubility and membrane permeability, making it a candidate for drug discovery.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Insights
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Position 8: Methoxy substitution improves metabolic stability compared to hydroxyl groups .
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Position 3: Ester groups balance solubility and bioavailability .
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Multi-step routes reduce yield and scalability.
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Limited bioactivity data: Screening against disease-specific targets is needed.
Future research should prioritize:
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Optimization of synthetic protocols to enhance efficiency.
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In vitro screening for antimicrobial, anticancer, and antiviral activity.
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Pharmacokinetic studies to assess absorption and metabolism.
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